

Chlorouvedalin: A Technical Guide to its Discovery, Origin, and Properties

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Compound of Interest

Compound Name: Chlorouvedalin

Cat. No.: B14852540

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Abstract

Chlorouvedalin is a chlorinated sesquiterpene lactone, a class of natural products known for a wide range of biological activities. This document provides a comprehensive overview of the discovery and origin of **Chlorouvedalin**, detailing its isolation and structural elucidation. While specific biological activity and signaling pathway data for **Chlorouvedalin** remain limited in publicly accessible literature, this guide summarizes the known chemical and physical properties and places it within the broader context of related compounds with potential therapeutic applications.

Discovery and Origin

Chlorouvedalin was first isolated and identified by W. Herz and S. V. Bhat, as reported in their 1970 publication in the Journal of Organic Chemistry.

Origin: The natural source of **Chlorouvedalin** is the plant *Uvedalia paniculata*, a species belonging to the Asteraceae family. This plant is now more commonly known by its revised botanical name, *Smallanthus uvedalia*. The common names for this plant include hairy leafcup, bear's foot, and yellow flower leafcup. It is a herbaceous perennial native to the Central and Eastern United States.

Chemical Properties and Structure

Chlorouvedalin is a sesquiterpene lactone, a class of C15 terpenoids characterized by a lactone ring. The distinguishing feature of **Chlorouvedalin** is the presence of a chlorine atom in its structure, making it a chlorinated natural product.

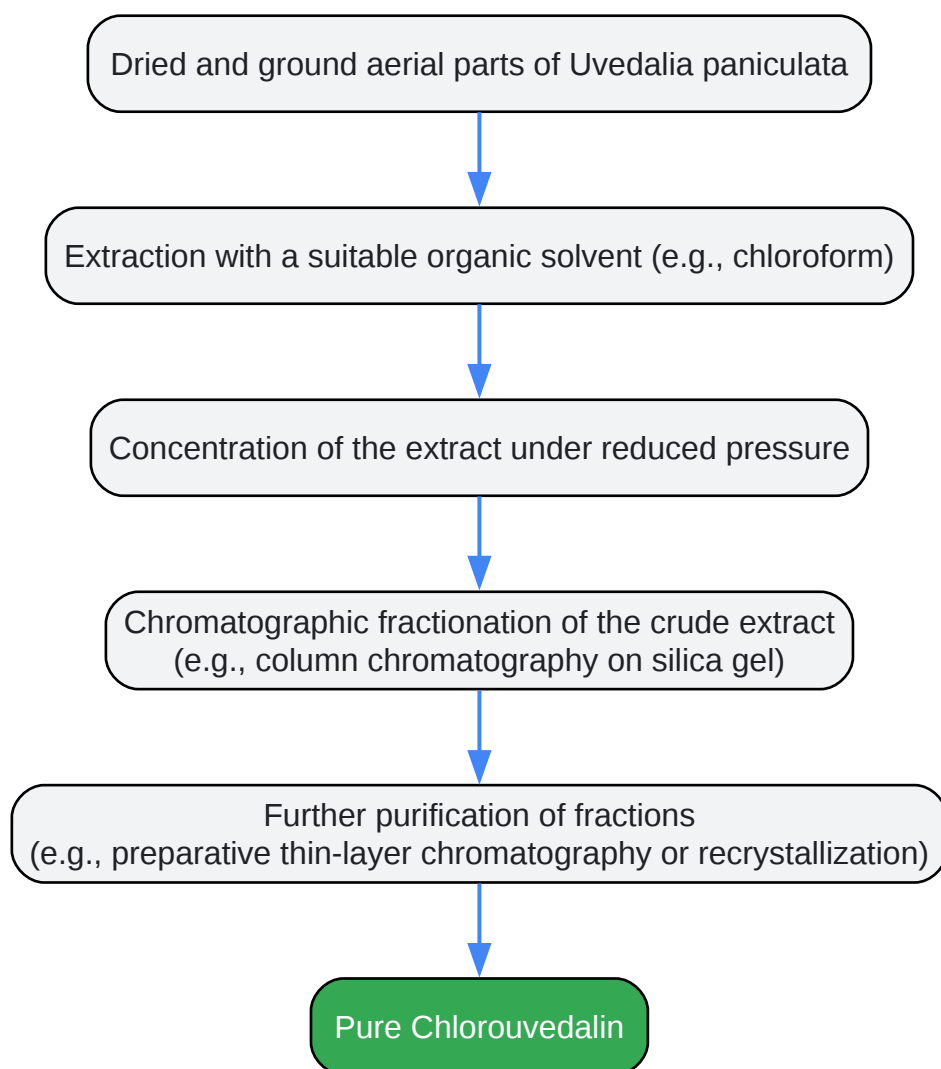
Property	Value
Chemical Formula	C ₂₃ H ₂₉ ClO ₉
Molecular Weight	484.9 g/mol

The detailed structural elucidation of **Chlorouvedalin** was accomplished through spectral data analysis, as outlined in the seminal 1970 publication.

Experimental Protocols

Isolation of Chlorouvedalin

The following is a generalized workflow for the isolation of sesquiterpene lactones from plant material, based on common phytochemical practices. The specific details for **Chlorouvedalin** would be found in the primary literature (W. Herz and S. V. Bhat, J. Org. Chem. 1970, 35, 2605–2611).



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Figure 1: Generalized workflow for the isolation of **Chlorouvedalin**.

Methodology:

- **Plant Material Collection and Preparation:** The aerial parts of *Uvedalia paniculata* are collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to extraction with an organic solvent, such as chloroform, to isolate the desired chemical constituents.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude residue.

- **Chromatographic Separation:** The crude extract is then subjected to chromatographic techniques, typically starting with column chromatography over a stationary phase like silica gel, to separate the mixture into fractions of varying polarity.
- **Purification:** Fractions containing **Chlorouvedalin** are further purified using methods such as preparative thin-layer chromatography or recrystallization to obtain the pure compound.

Structure Elucidation

The determination of the chemical structure of **Chlorouvedalin** would have involved a combination of the following spectroscopic techniques:

- **Infrared (IR) Spectroscopy:** To identify functional groups such as carbonyls (from the lactone) and hydroxyls.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):** To determine the carbon-hydrogen framework of the molecule.
- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
- **X-ray Crystallography (if suitable crystals are obtained):** To provide the definitive three-dimensional structure of the molecule.

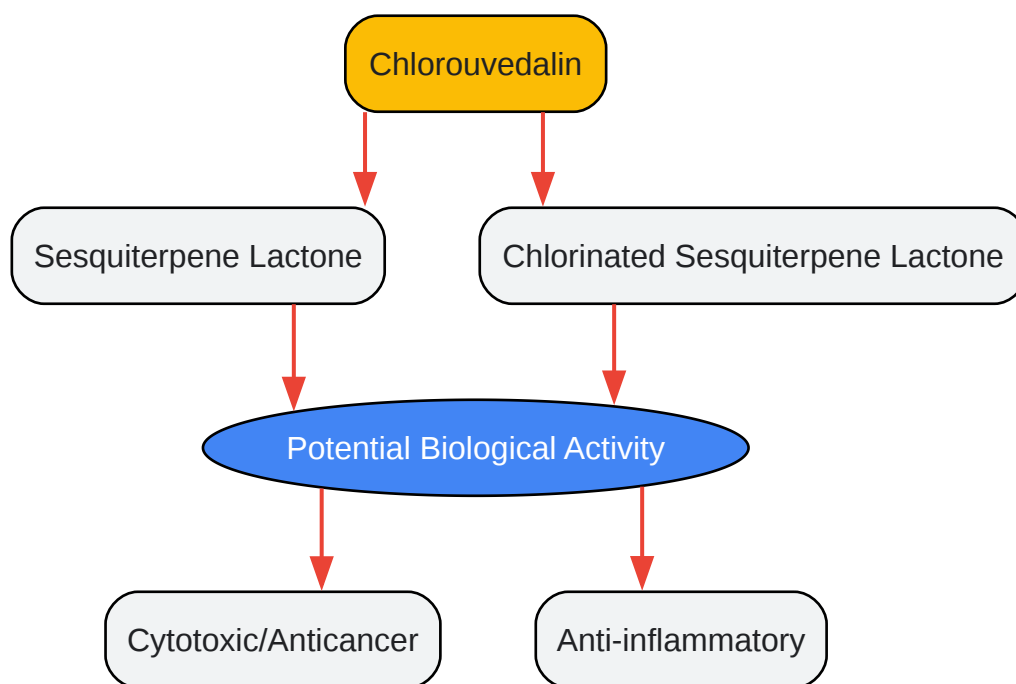
Biological Activity and Signaling Pathways

As of the current literature review, there are no specific studies detailing the biological activity or the signaling pathways directly modulated by **Chlorouvedalin**. However, the broader class of sesquiterpene lactones, including chlorinated derivatives, is known to exhibit a range of biological effects.

General Activities of Related Compounds:

- **Cytotoxic and Anticancer Activity:** Many sesquiterpene lactones have been shown to possess cytotoxic effects against various cancer cell lines.^{[1][2]} The presence of an α -methylene- γ -lactone moiety is often considered a key structural feature for this activity.
- **Anti-inflammatory Activity:** Several sesquiterpene lactones have demonstrated anti-inflammatory properties.^{[3][4][5]}

The potential mechanism of action for the biological activities of sesquiterpene lactones is often attributed to their ability to act as Michael acceptors, allowing them to alkylate biological macromolecules, including key proteins in cellular signaling pathways.



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Figure 2: Inferred potential activities of **Chlorouvedalin**.

Conclusion and Future Directions

Chlorouvedalin is a chlorinated sesquiterpene lactone isolated from *Uvedalia paniculata* (*Smallanthus uvedalia*). While its discovery and chemical characterization date back to 1970, there is a notable absence of recent research into its biological properties. Given the well-documented cytotoxic and anti-inflammatory activities of many related sesquiterpene lactones, **Chlorouvedalin** represents a promising candidate for further investigation. Future research should focus on:

- Total synthesis to provide a renewable source of the compound for extensive biological screening.
- In vitro and in vivo studies to evaluate its potential cytotoxic, anti-inflammatory, and other therapeutic effects.

- Mechanism of action studies to identify the specific cellular targets and signaling pathways modulated by **Chlorouvedalin**.

Such research is warranted to fully elucidate the therapeutic potential of this unique natural product.

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